BenchChemオンラインストアへようこそ!

1-Bromomethyl-2-fluoro-3-iodo-benzene

Lipophilicity Drug design Partition coefficient

1-Bromomethyl-2-fluoro-3-iodo-benzene (CAS 447463-83-4), also known as 2-fluoro-3-iodobenzyl bromide or alpha-bromo-2-fluoro-3-iodotoluene, is a trihalogenated aromatic scaffold with the molecular formula C7H5BrFI and a molecular weight of 314.92 g/mol. It features three chemically distinct halogen handles on a single benzene ring: a benzylic bromide (CBr), an ortho-fluorine substituent, and a meta-iodine substituent.

Molecular Formula C7H5BrFI
Molecular Weight 314.92 g/mol
CAS No. 447463-83-4
Cat. No. B3041980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromomethyl-2-fluoro-3-iodo-benzene
CAS447463-83-4
Molecular FormulaC7H5BrFI
Molecular Weight314.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)F)CBr
InChIInChI=1S/C7H5BrFI/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2
InChIKeyIXGDCKOOLQXQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromomethyl-2-fluoro-3-iodo-benzene (CAS 447463-83-4): A Triple-Halogenated Building Block with Orthogonal Reactivity for Sequential Coupling Strategies


1-Bromomethyl-2-fluoro-3-iodo-benzene (CAS 447463-83-4), also known as 2-fluoro-3-iodobenzyl bromide or alpha-bromo-2-fluoro-3-iodotoluene, is a trihalogenated aromatic scaffold with the molecular formula C7H5BrFI and a molecular weight of 314.92 g/mol . It features three chemically distinct halogen handles on a single benzene ring: a benzylic bromide (CBr), an ortho-fluorine substituent, and a meta-iodine substituent. This unique substitution pattern is explicitly designed for sequential, chemoselective functionalization, where the benzylic bromide can undergo nucleophilic displacement, the aryl iodide is primed for oxidative addition in cross-coupling reactions, and the ortho-fluorine serves as a versatile 19F NMR probe . The compound is typically supplied as a faint orange solid with a purity of ≥95% (by HPLC), requiring storage at 4°C with protection from light and inert gas .

Why 1-Bromomethyl-2-fluoro-3-iodo-benzene Cannot Be Replaced by Common Mono- or Di-Halogenated Benzyl Bromides


Generic substitution with simpler benzyl bromides, such as 2-fluorobenzyl bromide (CAS 446-48-0) or 3-iodobenzyl bromide (CAS 49617-83-6), would sacrifice the specific, sequential functionalization capacity that defines this scaffold . The ortho-fluoro group significantly modulates the electron density of the aromatic ring, directly influencing the oxidative addition rates of the iodide and the overall steric environment for proximal reactions—an effect absent in non-fluorinated analogs [1]. The meta-iodo substituent is not merely a placeholder; its positioning relative to the fluorine atom creates a unique dipole moment and charge distribution that differs substantially from para-iodo isomers (e.g., CAS 442910-33-0), impacting metal-catalyst coordination and regioselectivity . In target synthesis, these differences are amplified, directly affecting reaction yields, the formation of undesired byproducts, and the ability to perform protecting-group-free sequential couplings, which is critical in time-sensitive pharmaceutical intermediate manufacturing .

Procurement-Relevant Quantitative Evidence Guide for CAS 447463-83-4: Direct Comparator Analysis


Enhanced Lipophilicity (LogP) Compared to Non-Iodinated 2-Fluorobenzyl Bromide

The target compound exhibits a computed LogP of 3.33, a value significantly elevated relative to its non-iodinated analog, 2-fluorobenzyl bromide (CAS 446-48-0), which has an estimated LogP of approximately 2.5–2.6 based on its molecular formula (C7H6BrF, MW 189.03) and the absence of the heavy iodine atom [1]. This increase in lipophilicity is critical for membrane permeability in cellular assays and influences the pharmacokinetic profile of downstream products. While the mono-iodinated analog 3-iodobenzyl bromide (CAS 49617-83-6, MW 296.93) possesses its own elevated LogP, it entirely lacks the 19F NMR handle and the ortho-fluorine electronic effects that define the target compound's synthetic utility .

Lipophilicity Drug design Partition coefficient SAR

Distinct 19F NMR Capability Absent in Non-Fluorinated Iodobenzyl Bromides

The ortho-fluorine atom of the target compound provides a unique 19F NMR handle, a feature absent in non-fluorinated analogs like 3-iodobenzyl bromide (CAS 49617-83-6). The pioneering work by Pirrung and Park (2000) demonstrated the utility of synthetic fluoroarenes—including scaffolds structurally analogous to the target compound—as 'F-codes' for encoding solid-phase split/mix combinatorial libraries. These fluorinated tags exhibit wide chemical shift dispersion and are detectable at sub-μmol levels by 19F NMR, enabling high-fidelity decoding of library members [1]. In contrast, 3-iodobenzyl bromide lacks any fluorine atom, rendering it invisible to 19F NMR and unusable for such encoding applications . While 2-fluorobenzyl bromide (CAS 446-48-0) possesses 19F, it lacks the heavy atom (iodine) necessary for certain metal-catalyzed cross-coupling steps, limiting its use as a bifunctional building block.

19F NMR Combinatorial chemistry Encoding Analytical probe

Meta-Iodo Substitution: Superior Reactivity in Cross-Coupling vs. Para-Iodo Isomer

The meta-iodo substitution pattern of the target compound (iodine at position 3 relative to the benzylic bromide at position 1, with fluorine at position 2) offers a distinct reactivity profile compared to its para-iodo isomer, 2-fluoromethyl-4-iodobenzene (CAS 442910-33-0). Studies on the Ullmann coupling of fluorinated iodobenzenes on Cu(111) surfaces have shown that meta-fluorination decreases the activation barrier for phenyl coupling more effectively than para-substitution, as the meta-substituent exerts a stronger inductive electron-withdrawing effect on the C-I bond, facilitating oxidative addition [1]. The ortho-fluoro group in the target compound further enhances this effect through proximal electron withdrawal, creating a uniquely activated aryl iodide compared to the 4-iodo isomer where the fluorine is more distant from the reaction center. This electronic tuning directly translates to faster and potentially higher-yielding cross-coupling reactions.

Regioselectivity Suzuki coupling Electronic effects Oxidative addition

Patent-Validated Role as a Critical Intermediate in PD-L1 Inhibitor Synthesis (CN111909108)

A specific, validated application of the target compound is documented in Chinese patent CN111909108A (2020), which discloses a series of biphenyl compounds as PD-L1 inhibitors for cancer immunotherapy. In this patent, 1-(bromomethyl)-2-fluoro-3-iodobenzene (the target compound) is transformed into key intermediate M-2 via a bromination step with CBr4/PPh3, yielding 3.7 g of purified product under controlled conditions [1]. This patent-protected synthetic route explicitly relies on the orthogonal reactivity of the benzylic bromide and aryl iodide to construct the biphenyl scaffold at the core of the PD-L1 pharmacophore. The absence of either the bromomethyl or iodo handle would preclude this specific convergent synthetic strategy, making generic substitution impossible . The final biphenyl compounds demonstrated a 'remarkable inhibiting effect on PD-1/PD-L1 protein interaction,' validating the utility of the target scaffold in producing biologically active molecules.

Immuno-oncology PD-1/PD-L1 Biphenyl inhibitor Medicinal chemistry intermediate

Storage and Handling: Temperature-Sensitive Stability Profile vs. Room-Temperature-Stable Analogs

The target compound requires cold-chain storage at 4°C with protection from light and an inert gas atmosphere, as specified by multiple reputable vendors . This contrasts with simpler benzyl bromides like 2-fluorobenzyl bromide (CAS 446-48-0), which is a liquid at room temperature and stable under ambient conditions . The enhanced sensitivity of the target compound is attributed to the presence of the electron-rich iodine atom in combination with the reactive benzylic bromide, increasing susceptibility to photolytic and thermal degradation. While this necessitates more rigorous storage infrastructure, it also serves as a quality indicator: improper storage will rapidly degrade the compound, making sourcing from reputable suppliers with documented cold-chain processes a critical procurement criterion.

Stability Storage conditions Supply chain Laboratory procurement

Molecular Weight and Density: Implications for Reaction Scaling and Logistics

The target compound has a molecular weight of 314.92 g/mol and a predicted density of 2.168 g/cm³, making it substantially heavier and denser than the non-iodinated analog 2-fluorobenzyl bromide (MW 189.03 g/mol, density 1.567 g/cm³) . This 66% increase in molecular weight directly impacts the molar equivalents required in synthesis; for example, a reaction requiring 1 mmol of benzyl bromide would necessitate 315 mg of the target compound versus only 189 mg of the simpler analog. The higher density also affects solvent volumes and biphasic extraction behavior. However, this mass penalty is offset by the dual functionality: one molecule of the target compound accomplishes what would require two or more sequential coupling steps with separate monofunctional building blocks, thereby reducing step count and overall material consumption in multi-step syntheses .

Process chemistry Scale-up Molecular weight Density

Validated Application Scenarios for 1-Bromomethyl-2-fluoro-3-iodo-benzene (CAS 447463-83-4)


Synthesis of PD-1/PD-L1 Biphenyl Inhibitors for Immuno-Oncology Drug Discovery

Procurement of this compound is essential for research groups synthesizing biphenyl-based small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint. The patent CN111909108A (2020) explicitly uses 1-bromomethyl-2-fluoro-3-iodo-benzene as the key starting material for constructing the biphenyl core via sequential functionalization: the benzylic bromide is first elaborated, followed by Suzuki-Miyaura coupling at the aryl iodide position to install the second aryl ring . The resulting biphenyl compounds exhibit potent inhibition of PD-1/PD-L1 protein-protein interactions and have shown significant antitumor efficacy in preclinical models [1]. Attempting this synthetic route with a non-iodinated benzyl bromide would fail at the cross-coupling stage, while using a non-fluorinated analog would eliminate the 19F NMR handle valuable for metabolic studies of the final drug candidates.

19F NMR-Encoded Combinatorial Library Construction for Metal-Binding Peptoid Discovery

Laboratories engaged in combinatorial chemistry and high-throughput screening should procure this compound as a precursor for synthesizing 19F-encoded fluoroarene tags. The methodology established by Pirrung and Park (2000) utilizes structurally related fluoroarenes to encode solid-phase split/mix libraries, enabling unambiguous identification of active library members through 19F NMR chemical shift decoding at sub-μmol sensitivity . The target compound's benzylic bromide provides a natural functional handle for covalent attachment to solid-phase synthesis resins via a photocleavable linker, while the ortho-fluorine serves as the encoding nucleus and the iodo group offers a site for further diversification [1]. This integrated approach streamlines hit identification in medicinal chemistry and chemical biology programs.

Sequential Chemoselective Synthesis of Ortho-Fluorinated Biaryl Pharmacophores

The target compound enables protecting-group-free, sequential chemoselective synthesis strategies for ortho-fluorinated biaryl structures—privileged scaffolds in kinase inhibitors, GPCR modulators, and nuclear receptor ligands. The ortho-fluorine atom not only serves as an NMR probe but also restricts rotation around the biaryl axis, locking the molecule in a specific conformation that can enhance target binding affinity . The meta-iodo group undergoes highly selective oxidative addition with Pd(0) catalysts, while the benzylic bromide can be selectively displaced with amines, alcohols, or thiols under mild conditions without touching the aryl iodide [1]. This orthogonality reduces step count, minimizes protecting group manipulations, and improves overall atom economy, directly translating to cost savings in multi-gram to kilogram scale-up scenarios.

Synthesis of Orexin Receptor Antagonist Intermediates for Sleep Disorder Research

The compound has been cited as an intermediate in patent literature related to 2-(1,2,3-triazol-2-yl)benzamide and 3-(1,2,3-triazol-2-yl)picolinamide derivatives as orexin receptor antagonists . Orexin receptor antagonists are an important class of therapeutics for insomnia and related sleep disorders. The trihalogenated scaffold enables the construction of the triazole-benzamide core through a sequence of nucleophilic substitution at the benzylic position followed by click chemistry or cross-coupling at the iodo site. The ortho-fluorine substituent modulates the electron density of the benzamide ring, directly influencing the binding affinity at the orexin receptor subtypes (OX1 and OX2). Generic substitution with a non-fluorinated or non-iodinated analog would fundamentally alter the SAR profile of the final compounds [1].

Quote Request

Request a Quote for 1-Bromomethyl-2-fluoro-3-iodo-benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.